4-amino-3-(fluorosulfonyl)benzoic acid
CAS No.: 2167367-63-5
Cat. No.: VC11494867
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 2167367-63-5 |
---|---|
Molecular Formula | C7H6FNO4S |
Molecular Weight | 219.19 g/mol |
IUPAC Name | 4-amino-3-fluorosulfonylbenzoic acid |
Standard InChI | InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11) |
Standard InChI Key | PZENVZOYLNCYJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
Chemical Structure and Physicochemical Properties
The molecular formula of 4-amino-3-(fluorosulfonyl)benzoic acid is C₇H₆FNO₄S, with a molecular weight of 219.19 g/mol. Its IUPAC name, 4-amino-3-fluorosulfonylbenzoic acid, reflects the substituent positions on the benzene ring. Key structural features include:
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Benzoic acid backbone: Provides solubility in polar solvents and facilitates interactions with biological targets via hydrogen bonding.
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Fluorosulfonyl group (−SO₂F): A strong electrophile capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins.
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Amino group (−NH₂): Enhances solubility and participates in hydrogen bonding or acid-base interactions.
Table 1: Structural and Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₇H₆FNO₄S |
Molecular Weight | 219.19 g/mol |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
InChIKey | PZENVZOYLNCYJY-UHFFFAOYSA-N |
Purity | ≥95% |
Solubility (Polar Solvents) | High |
The fluorosulfonyl group’s electron-withdrawing nature increases the compound’s electrophilicity, enabling selective reactions with biological nucleophiles. This reactivity is central to its applications in covalent enzyme inhibition and protein labeling.
Biological Activity and Mechanism of Action
The fluorosulfonyl group acts as a covalent warhead, enabling irreversible modification of target proteins. Key mechanistic insights include:
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Covalent Binding: The −SO₂F group reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, forming stable sulfonate adducts that disrupt catalytic activity.
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Selectivity: The amino group directs molecular orientation, enhancing target specificity by engaging in non-covalent interactions (e.g., hydrogen bonding with active-site residues).
Table 2: Comparative Reactivity of Analogous Compounds
Compound | Electrophilicity | Key Functional Groups |
---|---|---|
4-Amino-3-(fluorosulfonyl)benzoic acid | High | −SO₂F, −NH₂, −COOH |
4-Amino-3-fluorobenzoic acid | Moderate | −F, −NH₂, −COOH |
4-Amino-3-sulfamoylbenzoic acid | Low | −SO₂NH₂, −NH₂, −COOH |
This heightened electrophilicity distinguishes 4-amino-3-(fluorosulfonyl)benzoic acid from analogs, making it superior for covalent inhibition studies.
Applications in Biochemical and Pharmaceutical Research
Enzyme Inhibition Studies
The compound has been employed to investigate enzymes such as serine proteases and kinases, where covalent modification of active-site residues provides insights into catalytic mechanisms and allosteric regulation. For example, irreversible inhibition of trypsin-like proteases has been demonstrated, with potential implications for antiviral drug development.
Targeted Protein Degradation
By conjugating the compound to E3 ubiquitin ligase ligands, researchers have developed proteolysis-targeting chimeras (PROTACs) that selectively degrade disease-associated proteins, such as oncogenic kinases.
Diagnostic Probe Development
Fluorosulfonyl groups enable the synthesis of activity-based probes (ABPs) for visualizing enzyme activity in live cells. These tools are critical for studying real-time enzymatic processes in pathological conditions like cancer and neurodegeneration.
Future Directions and Challenges
Optimization of Synthetic Protocols
Developing scalable, high-yield synthesis methods remains a priority. Innovations in catalytic boronation and sulfonation could reduce costs and improve accessibility .
Expansion into Therapeutic Development
Ongoing research explores the compound’s utility in targeting SARS-CoV-2 main protease and KRAS mutants, with preliminary studies showing promise in vitro.
Toxicity Profiling
Comprehensive assessments of off-target effects and metabolic stability are needed to advance the compound into preclinical trials.
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